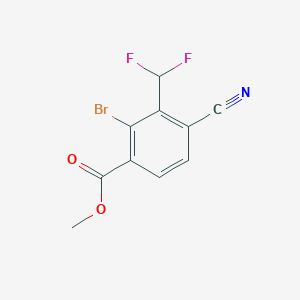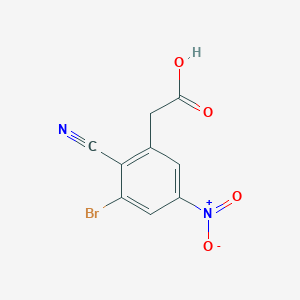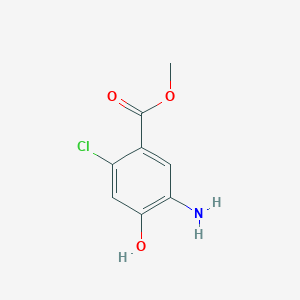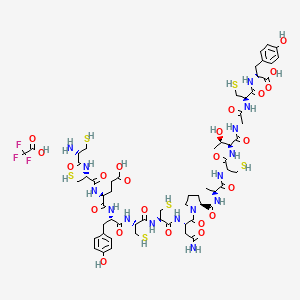
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA is a peptide that has been used in a variety of scientific research applications. It is a cyclic peptide composed of 15 amino acids, including three cysteines, two tyrosines, an asparagine, a proline, an alanine, and a threonine. This peptide is known to have a number of biochemical and physiological effects, as well as a wide range of applications in lab experiments.
科学的研究の応用
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA has a number of applications in scientific research. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs and other compounds. In addition, it has been used to study the structure and activity of enzymes, and to investigate the effects of mutations on protein function.
作用機序
The exact mechanism of action of H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA is not yet fully understood. However, it is thought to interact with proteins and other molecules in a number of ways. For example, it is believed to bind to receptor sites on the surface of cells, leading to the activation of specific signaling pathways. In addition, it is thought to interact with enzymes and other proteins, leading to changes in their activity.
Biochemical and Physiological Effects
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to modulate the activity of enzymes, leading to changes in the metabolism of various compounds. In addition, it has been shown to affect the expression of certain genes, leading to changes in the production of proteins. Finally, it has been shown to have an effect on the immune system, leading to changes in the production of cytokines and other immune mediators.
実験室実験の利点と制限
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and can be used to study a wide range of biological processes. In addition, it is highly stable, and can be stored for long periods of time without degradation. However, it is important to note that this peptide has a number of limitations. For example, it is not selective for any particular target, and can interact with multiple proteins and other molecules. In addition, it is not very potent, and may require higher concentrations in order to observe a significant effect.
将来の方向性
There are a number of potential future directions for research involving H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA. For example, it could be used to study the effects of mutations on protein structure and function. In addition, it could be used to investigate the mechanism of action of drugs and other compounds. Finally, it could be used to study the effects of this peptide on the immune system, as well as its potential therapeutic applications.
合成法
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise coupling of amino acids to a solid support, typically a polystyrene resin. The peptide is then cleaved from the resin, and the side chain protecting groups are removed. The final product is then purified and characterized.
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H85N15O21S6.C2HF3O2/c1-26(47(82)69-41(25-101)55(90)73-46(27(2)75)57(92)62-19-44(79)64-37(21-97)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29)63-56(91)42-4-3-15-74(42)58(93)35(18-43(61)78)67-53(88)39(23-99)72-54(89)40(24-100)71-50(85)34(16-28-5-9-30(76)10-6-28)66-49(84)33(13-14-45(80)81)65-52(87)38(22-98)70-48(83)32(60)20-96;3-2(4,5)1(6)7/h5-12,26-27,32-42,46,75-77,96-101H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);(H,6,7)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPRSXJEBXBKRW-YZDVLOIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H86F3N15O23S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1646.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

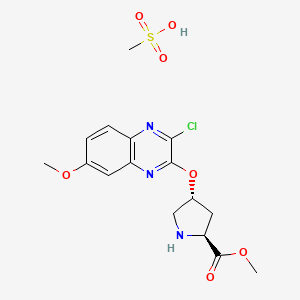

![({2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1460491.png)
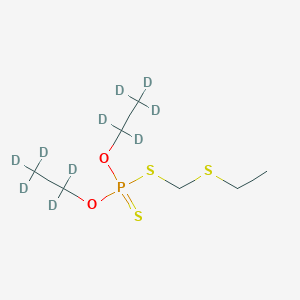
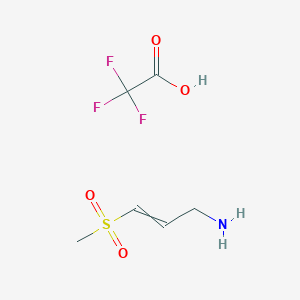
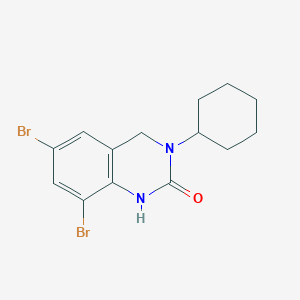
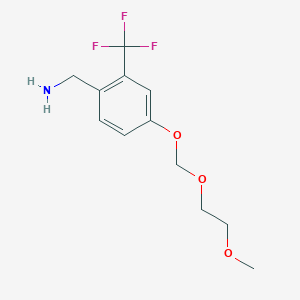
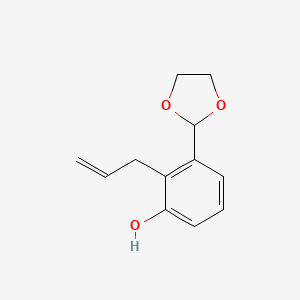
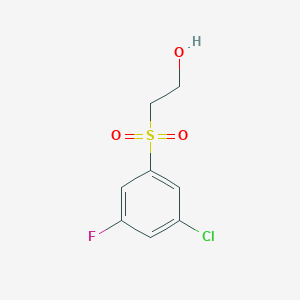
![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)

